molecular formula C15H19ClN2O3 B14395513 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate CAS No. 88561-96-0

2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate

Cat. No.: B14395513
CAS No.: 88561-96-0
M. Wt: 310.77 g/mol
InChI Key: DGPVLDKMAXMONM-UHFFFAOYSA-N
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Description

2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are carried out under an oxygen atmosphere to facilitate the formation of the N-N bond .

Industrial Production Methods

In an industrial setting, the production of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a wide range of biological activities.

    1H-Indazole: A tautomeric form of indazole with similar properties.

    2H-Indazole: Another tautomeric form with distinct chemical behavior.

Uniqueness

2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is unique due to the presence of the butoxyethyl and acetate groups, which can enhance its solubility and bioavailability. These modifications can also influence the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.

Properties

CAS No.

88561-96-0

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

2-butoxyethyl 2-(5-chloro-2H-indazol-3-yl)acetate

InChI

InChI=1S/C15H19ClN2O3/c1-2-3-6-20-7-8-21-15(19)10-14-12-9-11(16)4-5-13(12)17-18-14/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,18)

InChI Key

DGPVLDKMAXMONM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl

Origin of Product

United States

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